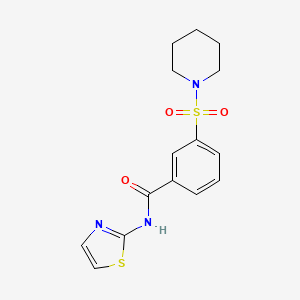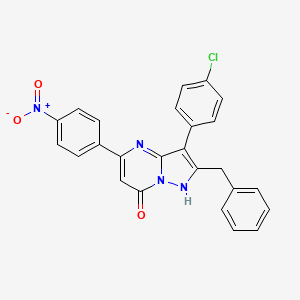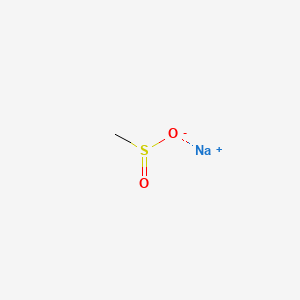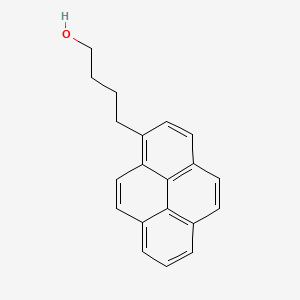![molecular formula C13H7BrCl3NO2 B1224848 1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone CAS No. 477852-47-4](/img/structure/B1224848.png)
1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone
Descripción general
Descripción
1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone (1-BBPTE) is a synthetic compound that has been studied for its potential applications in scientific research. 1-BBPTE has a wide range of applications, from drug development to laboratory experiments.
Aplicaciones Científicas De Investigación
Antifungal and Antibacterial Agents
- Antifungal Activities : Research by Massa et al. (1988) on pyrrole analogues of bifonazole, which share structural similarities with the compound , highlights the synthesis and antifungal activities against Candida albicans and other Candida species. These compounds demonstrate significant antifungal properties, indicating potential applications in developing new antifungal agents (Massa et al., 1988).
Heterocyclic Chemistry
- Synthesis of Heterocycles : Abdelhamid et al. (2016) describe the synthesis of various heterocycles, including thiadiazoles, pyrazolo[1,5-a]pyrimidines, and thieno[3,2-d]pyrimidines from 1-(5-bromobenzofuran-2-yl)ethanone. This research outlines methods for constructing complex heterocyclic structures that could be relevant for the synthesis and application of the compound (Abdelhamid et al., 2016).
Organic Synthesis and Reactions
- Microwave-Mediated Synthesis : Darweesh et al. (2016) discuss the efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, providing insights into novel synthetic routes that could be applicable for the efficient synthesis of related compounds, including the one (Darweesh et al., 2016).
Biological Activities
- Antibacterial and Antifungal Properties : Corelli et al. (1985) synthesized analogues of antifungal econazole with a pyrrole moiety, starting from compounds that are structurally related to the one . These derivatives showed promising antimicrobial activity, suggesting potential for the development of new antibacterial and antifungal agents (Corelli et al., 1985).
Safety and Hazards
The safety data sheet for a similar compound, 2-Bromobenzoyl chloride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
The primary target of the compound 1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone is JAK2 (Janus Kinase 2) . JAK2 is a protein tyrosine kinase involved in a specific set of signal transduction pathways and is implicated in the cell survival signaling .
Mode of Action
The compound specifically targets JAK2 and inhibits its phosphorylation at Tyr1007/1008 . This inhibition disrupts the downstream STAT3 (Signal Transducer and Activator of Transcription 3) Tyr705 signaling pathway, leading to the induction of cell death .
Biochemical Pathways
The JAK2/STAT3 signaling pathway is a crucial cell survival pathway . The compound’s action on JAK2 leads to the modulation of the Akt/Src survival signal and alters the expression of interwoven apoptotic genes . This disruption of the pathway results in the promotion of apoptosis, thereby conferring anti-neoplastic activity .
Result of Action
The compound’s action results in the induction of apoptosis, a form of programmed cell death . This leads to its anti-neoplastic activity, making it a potential therapeutic agent for conditions like lung cancer .
Análisis Bioquímico
Biochemical Properties
1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it can bind to specific proteins, altering their conformation and function. These interactions can lead to changes in cellular signaling pathways and metabolic processes, making this compound a valuable tool for studying biochemical mechanisms .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting survival signaling pathways such as the JAK2/STAT3 pathway . Additionally, this compound can affect the expression of genes involved in inflammation, cell proliferation, and differentiation, thereby impacting cellular homeostasis and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions with biomolecules. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity. For example, it inhibits the phosphorylation of JAK2 at Tyr1007/1008, which in turn prevents the activation of the downstream STAT3 signaling pathway . This inhibition leads to the induction of apoptosis in cancer cells. Additionally, this compound can modulate the expression of genes involved in cell survival and apoptosis, further contributing to its effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and modulate cellular signaling pathways without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity, nephrotoxicity, and gastrointestinal disturbances . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and biomolecules, potentially leading to additional biochemical effects. The compound’s metabolism can also influence its pharmacokinetics, including its absorption, distribution, and elimination from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . Additionally, binding proteins can facilitate its distribution within tissues, affecting its localization and bioavailability . Understanding these transport and distribution mechanisms is crucial for predicting the compound’s effects in vivo.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is often directed by specific targeting signals or post-translational modifications that guide it to particular organelles . The subcellular distribution of this compound can affect its interactions with biomolecules and its overall biochemical effects.
Propiedades
IUPAC Name |
1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl3NO2/c14-9-4-2-1-3-8(9)11(19)7-5-10(18-6-7)12(20)13(15,16)17/h1-6,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLGWSBOWGUQGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-methyl-N-[1-methyl-5-(4-methylphenyl)-2-imidazolyl]-N'-(phenylmethyl)butanediamide](/img/structure/B1224766.png)

![2-[[[3-[2-(4-Methylphenyl)sulfonylethylthio]phenyl]-oxomethyl]amino]benzoic acid](/img/structure/B1224768.png)
![N-cyclohexyl-2-[(8-methoxy-6-oxo-3-benzo[c][1]benzopyranyl)oxy]acetamide](/img/structure/B1224772.png)
![1-[3-[(E)-2-cyano-3-(furan-2-ylmethylamino)-3-oxoprop-1-enyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B1224775.png)
![1-[[(2-Chlorophenyl)-oxomethyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1224777.png)

![1-(2,4-Dimethylphenyl)-3-[2-[(4-methylphenyl)thio]ethyl]thiourea](/img/structure/B1224779.png)


![N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-methylacetamide](/img/structure/B1224784.png)


